molecular formula C17H19N3O6S2 B1263487 1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-(2-pyridinylsulfonyl)piperazine

1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-(2-pyridinylsulfonyl)piperazine

Cat. No. B1263487
M. Wt: 425.5 g/mol
InChI Key: ZIHZMWJPJKTMSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-(2-pyridinylsulfonyl)piperazine is a sulfonamide and a member of pyridines.

Scientific Research Applications

Synthesis and Intermediates in Drug Development

  • The compound is used as an intermediate in the synthesis of anti-hypertensive drugs like Doxazosin, which is indicated for hypertension and benign prostate hyperplasia treatment (C. Ramesh, R. B. Reddy, G. M. Reddy, 2006).

Potential in Antidepressant Drug Development

  • Piperazine derivatives including those derived from 1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-(2-pyridinylsulfonyl)piperazine have been explored for their potential as dual antidepressant drugs, showing promise in receptor affinity and serotonin reuptake inhibition (S. Silanes et al., 2004).

Antimicrobial and Antifungal Properties

  • Studies have shown that certain derivatives of 1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-(2-pyridinylsulfonyl)piperazine exhibit significant antibacterial and antifungal activities, making them potential therapeutic agents (N. Patel, S. N. Agravat, 2007).

Biofilm Inhibition and Cytotoxicity

  • Research on N-alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides, derived from the compound, indicated their potential in inhibiting bacterial biofilms and showed mild cytotoxicity, which can be crucial in developing new pharmaceuticals (M. Abbasi et al., 2020).

Potential in Diabetes Treatment

  • Piperazine derivatives, including those based on this compound, have been identified as potential antidiabetic agents, showing significant effects on glucose homeostasis in rat models of type II diabetes (G. Le Bihan et al., 1999).

Receptor Ligand Potential

  • Certain N4-substituted 1-(2,3-dihydro-1,4-benzodioxin-5-yl)piperazines have been evaluated for their agonistic/antagonistic profile, indicating their potential as 5-HT1A receptor ligands, which could have implications in neurological research (B. J. van Steen et al., 1998).

properties

Product Name

1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-(2-pyridinylsulfonyl)piperazine

Molecular Formula

C17H19N3O6S2

Molecular Weight

425.5 g/mol

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-pyridin-2-ylsulfonylpiperazine

InChI

InChI=1S/C17H19N3O6S2/c21-27(22,14-4-5-15-16(13-14)26-12-11-25-15)19-7-9-20(10-8-19)28(23,24)17-3-1-2-6-18-17/h1-6,13H,7-12H2

InChI Key

ZIHZMWJPJKTMSZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1S(=O)(=O)C2=CC3=C(C=C2)OCCO3)S(=O)(=O)C4=CC=CC=N4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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